molecular formula C24H26FN3O5S B2414542 3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1019094-86-0

3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2414542
CAS No.: 1019094-86-0
M. Wt: 487.55
InChI Key: PYBZGABQCDQPJE-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C24H26FN3O5S and its molecular weight is 487.55. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22F N3O4S
  • Molecular Weight : 393.45 g/mol

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to improved lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, studies on related thieno[3,4-c]pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

  • Case Study : A derivative of thieno[3,4-c]pyrazole was tested against various cancer cell lines, demonstrating IC50 values in the low nanomolar range, indicating potent anticancer effects.

Enzyme Inhibition

Many thieno[3,4-c]pyrazole derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy.

  • Research Finding : A related compound demonstrated PARP inhibitory activity with an IC50 value of 1.2 nM, showcasing the potential for this class of compounds in cancer therapeutics.

Antimicrobial Activity

There is emerging evidence that compounds similar to 3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide exhibit antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Activity Type IC50 Value (µM) Target Pathway/Mechanism
Anticancer0.5 - 5PARP Inhibition
Antimicrobial1 - 10Cell Membrane Disruption

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies have suggested:

  • Absorption : The compound shows good oral bioavailability.
  • Distribution : It is likely to penetrate tissues effectively due to its lipophilic nature.
  • Metabolism : Metabolized primarily through liver enzymes.
  • Excretion : Primarily renal excretion observed.

Toxicity Studies

Toxicity assessments are vital for determining the safety profile. Initial studies indicate a favorable safety margin; however, detailed toxicological evaluations are necessary.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c1-4-31-20-11-15(12-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBZGABQCDQPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.